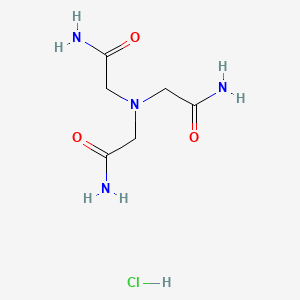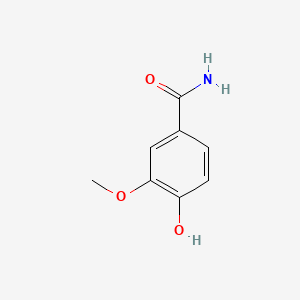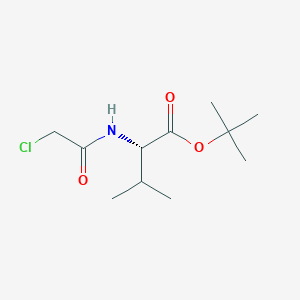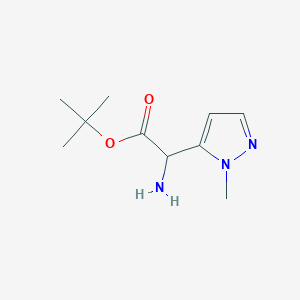
1,4-Bis(3-bromopropyl)benzene
Descripción general
Descripción
1,4-Bis(3-bromopropyl)benzene is an organic compound with the molecular formula C12H16Br2 . It is also known by its IUPAC name, Benzene, 1,4-bis(3-bromopropyl)- . The compound has an average mass of 320.063 Da and a monoisotopic mass of 317.961853 Da .
Molecular Structure Analysis
1,4-Bis(3-bromopropyl)benzene contains a total of 30 bonds; 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . The structure is based on a benzene ring with two 3-bromopropyl groups attached at the 1 and 4 positions .Physical And Chemical Properties Analysis
1,4-Bis(3-bromopropyl)benzene has a predicted boiling point of 327.2±22.0 °C and a predicted density of 1.492±0.06 g/cm3 . As a derivative of benzene, it is likely to be a nonpolar molecule and may be immiscible with water but readily miscible with organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Organic Chemistry
- 1,4-Bis(3-bromopropyl)benzene serves as a starting material in synthesizing benzyne precursors, Lewis acid catalysts, and luminophores. Through various chemical reactions, such as Diels-Alder cycloaddition and C-H activation, it can be transformed into functionally diverse compounds, facilitating Stille coupling reactions and Suzuki reactions with electron-rich and electron-poor phenylboronic acids (Reus et al., 2012).
Polymer Synthesis
- In polymer science, 1,4-Bis(3-bromopropyl)benzene is used as an initiator in atom transfer radical polymerization of styrene. The resulting macromonomers, characterized by techniques such as GPC and NMR, demonstrate high solubility in organic solvents and have potential applications in creating polymers with specific structural and functional properties (Cianga & Yagcı, 2002).
Materials Science
- In materials science, derivatives of 1,4-Bis(3-bromopropyl)benzene are utilized to study the dynamics of molecular structures, such as phenylene rotors and clathrated benzene, in crystalline solids. These studies have implications for designing materials with specific molecular motions and properties (Domínguez et al., 2002).
Catalysis and Organic Synthesis
- The compound plays a role in catalysis and organic synthesis, where it is involved in reactions like Suzuki coupling and Heck couplings, highlighting its versatility and utility in creating a diverse range of organic compounds (Morales‐Morales et al., 2000).
Corrosion Inhibition
- In the field of corrosion science, derivatives of 1,4-Bis(3-bromopropyl)benzene have been synthesized and tested as corrosion inhibitors for carbon steel, demonstrating their potential in industrial applications to enhance material longevity (Hegazy et al., 2010).
Safety and Hazards
1,4-Bis(3-bromopropyl)benzene may have certain toxicity and should be handled with appropriate protective equipment to avoid direct contact with skin and eyes . Good ventilation conditions are necessary during handling . Further safety and hazard information should be sought from the relevant Material Safety Data Sheet (MSDS).
Mecanismo De Acción
Target of Action
1,4-Bis(3-bromopropyl)benzene is an organic compound It’s often used as an intermediate in organic synthesis , implying that its targets could vary depending on the specific reactions it’s involved in.
Mode of Action
As an intermediate in organic synthesis , it likely interacts with its targets through chemical reactions, leading to the formation of other organic compounds.
Biochemical Pathways
As an intermediate in organic synthesis , it’s likely involved in various biochemical pathways depending on the specific reactions it’s used in.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it’s involved in and the resulting compounds.
Propiedades
IUPAC Name |
1,4-bis(3-bromopropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDJLONNYRBOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)CCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544564 | |
| Record name | 1,4-Bis(3-bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(3-bromopropyl)benzene | |
CAS RN |
19417-59-5 | |
| Record name | 1,4-Bis(3-bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(Chlorosulfonyl)phenyl]methyl acetate](/img/structure/B3049021.png)

![2,4-dinitro-N-[(Z)-1-phenylpropan-2-ylideneamino]aniline](/img/structure/B3049023.png)


![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3049029.png)


![Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B3049033.png)

